3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a phenylprop-2-en-1-one moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. These interactions contribute to its observed biological effects, such as antioxidant and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 3-Methoxy-4-hydroxyphenylethyleneglycol
- Calycosin
Uniqueness
Compared to similar compounds, 3-(3-Hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one exhibits unique chemical properties due to the presence of both hydroxy and methoxy groups on the aromatic ring.
Properties
CAS No. |
57178-85-5 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-10-8-12(11-15(16)18)7-9-14(17)13-5-3-2-4-6-13/h2-11,18H,1H3 |
InChI Key |
MSKJHPDSPSWNCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.